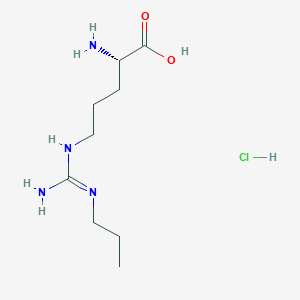N|O-Propyl-L-arginine (hydrochloride)
CAS No.: 2321366-46-3
Cat. No.: VC5936619
Molecular Formula: C9H21ClN4O2
Molecular Weight: 252.74
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2321366-46-3 |
|---|---|
| Molecular Formula | C9H21ClN4O2 |
| Molecular Weight | 252.74 |
| IUPAC Name | (2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H20N4O2.ClH/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15;/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13);1H/t7-;/m0./s1 |
| Standard InChI Key | YTPXYHYMXLUNPN-FJXQXJEOSA-N |
| SMILES | CCCN=C(N)NCCCC(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Nω-Propyl-L-arginine hydrochloride is a modified arginine derivative with the chemical name N5-[Imino(propylamino)methyl]-L-ornithine hydrochloride. Its molecular formula is C9H20N4O2·HCl, yielding a molecular weight of 252.74 g/mol . The IUPAC name, (2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid hydrochloride, reflects its stereospecific L-configuration and propylguanidino modification at the ω-position .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H20N4O2·HCl | |
| Molecular Weight | 252.74 g/mol | |
| CAS Number | 137361-05-8 | |
| SMILES | N=C(NCCCC@HC(O)=O)NCCC.Cl | |
| InChIKey | AOMXURITGZJPKB-ZETCQYMHSA-N |
Structural Features
The compound retains the backbone of L-arginine but incorporates a propyl group at the ω-guanidino nitrogen, enhancing its selectivity for nNOS. X-ray crystallography and molecular modeling studies suggest that this modification optimizes interactions with nNOS’s hydrophobic active site, displacing the native substrate L-arginine . The hydrochloride salt improves aqueous solubility (100 mM in water), facilitating in vivo administration .
Synthesis and Biochemical Mechanism
Synthesis Pathways
While detailed synthetic protocols are proprietary, the general route involves:
-
Guanidino Modification: Propylamine is introduced to the ω-nitrogen of L-ornithine via amidination.
-
Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt .
Purity exceeds 98%, as verified by high-performance liquid chromatography (HPLC) .
Mechanism of NOS Inhibition
Nω-Propyl-L-arginine competitively inhibits nNOS by mimicking L-arginine’s structure. It binds to the oxygenase domain’s active site, blocking electron transfer from the reductase domain and preventing NO synthesis . The propyl group’s hydrophobicity reduces affinity for eNOS and iNOS, explaining its isoform selectivity .
Table 2: Inhibitory Potency Against NOS Isoforms
Pharmacological Effects and Preclinical Applications
Anticonvulsant and Anti-Epileptogenic Activity
In a murine model of kainic acid (KA)-induced status epilepticus (SE), L-NPA (20 mg/kg, i.p.) reduced seizure severity by 40% and shortened SE duration by 2.5-fold . Electrophysiological recordings demonstrated a 2.5-fold decrease in epileptiform spiking during the first week post-SE, correlating with suppressed hippocampal gliosis and synaptogenesis . These effects implicate nNOS-derived NO in seizure propagation and early epileptogenesis.
Cardiovascular Modulation
L-NPA induces hypotension in normotensive rats (10–20 mg/kg, i.v.), reducing mean arterial pressure by 25–30 mmHg . This aligns with nNOS’s role in regulating vascular tone, particularly in the central nervous system’s autonomic centers .
Pharmacokinetics and Toxicology
Absorption and Distribution
L-NPA exhibits rapid absorption (Tmax = 15–30 min) and crosses the blood-brain barrier, achieving cerebrospinal fluid concentrations 20% of plasma levels . Protein binding is moderate (65–70%), with a volume of distribution of 1.2 L/kg .
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Model | Source |
|---|---|---|---|
| Bioavailability | 85% (i.p.) | Mouse | |
| Half-life (t1/2) | 2.1 h | Rat | |
| Clearance | 0.4 L/h/kg | Rat |
Therapeutic Implications and Future Directions
Epilepsy Management
L-NPA’s suppression of epileptiform activity and gliosis positions it as a disease-modifying agent for temporal lobe epilepsy. Phase I trials targeting pharmacoresistant epilepsy are under consideration .
Neurodegenerative Diseases
Ongoing research explores L-NPA in Alzheimer’s and Parkinson’s models, where excessive NO contributes to neuroinflammation and dopaminergic neuron loss .
Structural Optimization
Second-generation analogs with improved blood-brain barrier permeability and reduced hepatotoxicity are in development. Fluoropropyl and cyclopropyl derivatives show 3-fold enhanced nNOS affinity in preliminary assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume